molecular formula C12H18FN3 B1408021 1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine CAS No. 1774896-70-6

1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine

Cat. No. B1408021
CAS RN: 1774896-70-6
M. Wt: 223.29 g/mol
InChI Key: CSVIDMQEZPJZDY-UHFFFAOYSA-N
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Description

The compound “1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds, such as substituted pyridines, has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported .

Scientific Research Applications

1. Reactions with Amines

Research indicates that compounds similar to 1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine, such as 2-fluoropyridine, can undergo catalyst-free reactions with amines. This process results in the formation of N-(pyridin-2-yl) derivatives. This characteristic of 2-fluoropyridine derivatives demonstrates their potential utility in synthetic chemistry for creating new chemical compounds (Abel et al., 2015).

2. Multireceptorial Binding Studies

Compounds structurally related to 1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine have been studied for their affinity towards sigma1 and EBP sites. These studies involve synthesizing various derivatives and testing them in multireceptorial radioligand binding assays. Such research contributes to understanding the structure-affinity relationships of sigma receptor subtypes (Berardi et al., 2001).

3. Synthesis of Herbicides

Studies have shown that the cascade cyclization of fluoroalkyl alkynylimines with primary amines, which can involve compounds like 1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine, is used for synthesizing novel fluoropicolinate herbicides. This method provides access to picolinic acids, which are of interest as potential herbicides (Johnson et al., 2015).

4. Chemoselective Amination

Research into the chemoselective functionalization of similar compounds, like 5-bromo-2-chloro-3-fluoropyridine, demonstrates their potential in selective amination processes. These processes are crucial for creating specific substitution products, which are important in various chemical syntheses (Stroup et al., 2007).

properties

IUPAC Name

1-(5-fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3/c1-15(2)11-3-5-16(6-4-11)12-7-10(13)8-14-9-12/h7-9,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVIDMQEZPJZDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=CC(=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901202272
Record name 4-Piperidinamine, 1-(5-fluoro-3-pyridinyl)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901202272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine

CAS RN

1774896-70-6
Record name 4-Piperidinamine, 1-(5-fluoro-3-pyridinyl)-N,N-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1774896-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinamine, 1-(5-fluoro-3-pyridinyl)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901202272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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